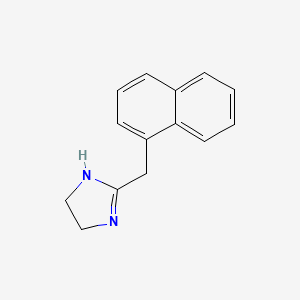

Naphazolin

Übersicht

Beschreibung

Naphazoline is a sympathomimetic vasoconstrictor primarily used for the symptomatic relief of redness and itching of the eye, as well as nasal congestion . It is a rapid-acting imidazoline derivative that acts on the alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa, leading to vasoconstriction and decreased congestion . Naphazoline was first developed in 1942 as a nasal formulation for congestion .

Wissenschaftliche Forschungsanwendungen

Naphazolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound wirkt, indem es Alpha-adrenerge Rezeptoren in den Arteriolen stimuliert, was zu einer Vasokonstriktion und einer Verringerung der Verstopfung an der Applikationsstelle führt . Es bewirkt die Freisetzung von Noradrenalin in sympathischen Nerven, das an Alpha-adrenerge Rezeptoren bindet und eine Vasokonstriktion induziert . Dieser Mechanismus hilft, Schwellungen, Rötungen und Beschwerden zu reduzieren, wenn er auf Schleimhäute aufgetragen wird .

Ähnliche Verbindungen:

Tetrahydrozolin: Ein weiteres Imidazolin-Derivat, das als Vasokonstriktor in Augentropfen und Nasensprays verwendet wird.

Phenylephrin: Ein Alpha-adrenerger Rezeptoragonist, der als abschwellendes Mittel und Vasokonstriktor verwendet wird.

Oxymetazolin: Ein langanhaltendes Vasokonstriktor, das in Nasensprays zur Linderung von Verstopfung eingesetzt wird.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner schnellen Wirkungsgeschwindigkeit und seiner doppelten Verwendung in sowohl okulären als auch nasalen Zubereitungen. Es ist besonders effektiv bei der Reduzierung von Rötung und Juckreiz der Augen sowie von verstopfter Nase, was es zu einer vielseitigen Verbindung in medizinischen Anwendungen macht .

Wirkmechanismus

Target of Action

Naphazoline is primarily a sympathomimetic vasoconstrictor . It functions by stimulating alpha adrenergic receptors in arterioles . These receptors are primarily located in the ocular or nasal arterioles . The stimulation of these receptors leads to vasoconstriction, which is the primary target action of Naphazoline .

Mode of Action

Naphazoline’s mode of action involves the release of norepinephrine in sympathetic nerves . Once released, norepinephrine binds to alpha adrenergic receptors, causing vasoconstriction . This interaction results in decreased congestion at the site of administration .

Biochemical Pathways

The primary biochemical pathway affected by Naphazoline is the sympathetic nervous system pathway . By stimulating the release of norepinephrine and causing vasoconstriction, Naphazoline affects the regulation of blood flow and pressure in the arterioles . The downstream effects include reduced swelling, redness, and discomfort when applied to mucous membranes .

Pharmacokinetics

The pharmacokinetics of Naphazoline involve rapid action in reducing swelling when applied to mucous membranes . Local vasoconstriction usually occurs within 10 minutes of application . The duration of local vasoconstriction may persist for 2-6 hours . Occasionally, absorption may be sufficient to produce systemic effects .

Result of Action

The molecular and cellular effects of Naphazoline’s action primarily involve vasoconstriction, resulting in decreased congestion . This leads to symptomatic relief of redness and itching of the eye, and nasal congestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naphazoline. For instance, the presence of other drugs can interact with Naphazoline, potentially leading to adverse effects . Patients taking MAO inhibitors can experience a severe hypertensive crisis if given a sympathomimetic drug such as Naphazoline . Furthermore, the physiological environment, such as the patient’s health status, can also influence the drug’s action .

Biochemische Analyse

Biochemical Properties

Naphazoline functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction .

Cellular Effects

Naphazoline provides temporary relief from tissue congestion. The mechanism by which naphazoline acts is adrenergic receptor activation . All ocular vasoconstrictors available today, including naphazoline, act as adrenergic receptor agonists . In high doses or when ingested, naphazoline can lead to central nervous system depression (which can progress to coma and death), hypothermia, bradycardia, and death .

Molecular Mechanism

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration . Naphazoline causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction .

Temporal Effects in Laboratory Settings

Naphazoline is a rapid-acting imidazoline sympathomimetic vasoconstrictor . It acts to decrease congestion and is found in many over-the-counter (OTC) eye drops and nasal preparations . The effects on α-receptors from systemically absorbed naphazoline may persist for up to 7 hours after a single dose .

Dosage Effects in Animal Models

In animal models, signs of intoxication with naphazoline may include vomiting, bradycardia, cardiac arrhythmias, poor capillary refill time, hypotension or hypertension, panting, increased upper respiratory sounds, depression, weakness, collapse, nervousness, hyperactivity, or shaking . These signs usually appear within 30 minutes to 4 hours after exposure .

Metabolic Pathways

Metabolism data for naphazoline are scarce. Imidazoline compounds undergo some hepatic metabolism but a large fraction of the dose may be excreted unchanged in the urine .

Subcellular Localization

Given its role as a vasoconstrictor, it is likely that naphazoline primarily acts at the cell surface, where it interacts with alpha adrenergic receptors on arterioles to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Naphazoline hydrochloride can be synthesized using alpha-naphthylacetic acid, ethylenediamine, and acetone as raw materials. The process involves condensation, cyclization, and salification . The reaction conditions are mild, and the process avoids a large number of side reactions, resulting in a high yield and purity of the product .

Industrial Production Methods: In industrial settings, naphazoline hydrochloride is prepared by adding alpha-naphthylacetic acid to a reaction kettle, followed by the addition of ethylenediamine and acetone. The mixture is then heated and refluxed. After the reaction, the product is purified through salification and recrystallization processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Naphazolin unterliegt verschiedenen chemischen Reaktionen, einschließlich nukleophiler Substitution, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: this compound reagiert mit 1,2-Naphthochinon-4-sulfonat-Natriumsalz in einem alkalischen Medium bei 80 °C, um ein orange/rotes Produkt zu bilden.

Oxidation und Reduktion: Spezielle Details zu Oxidations- und Reduktionsreaktionen von this compound sind weniger gut dokumentiert, aber es ist bekannt, dass es mit verschiedenen Reagenzien unter kontrollierten Bedingungen wechselwirkt.

Hauptprodukte: Das Hauptprodukt, das aus der nukleophilen Substitutionsreaktion gebildet wird, ist ein orange/roter Komplex mit maximaler Absorption bei 483 nm .

Vergleich Mit ähnlichen Verbindungen

Tetrahydrozoline: Another imidazoline derivative used as a vasoconstrictor in eye drops and nasal sprays.

Phenylephrine: An alpha-adrenergic receptor agonist used as a decongestant and vasoconstrictor.

Oxymetazoline: A long-acting vasoconstrictor used in nasal sprays for congestion relief.

Uniqueness of Naphazoline: Naphazoline is unique due to its rapid onset of action and its dual use in both ocular and nasal preparations. It is particularly effective in reducing redness and itching of the eyes, as well as nasal congestion, making it a versatile compound in medical applications .

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIIGCLFLJGOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

550-99-2 (mono-hydrochloride) | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048449 | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration. Naphazoline causes the release of norepinephrine in sympathetic nerves. Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction. Naphazoline is also a mild beta adrenergic receptor agonist, which can cause rebound vasodilation after the alpha adrenergic stimulation has ended. Naphazoline's release of norepinephrine also triggers a negative feedback loop which decreases production of norepinephrine, which can lead to rhinitis medicamentosa after long term use when naphazoline is stopped. | |

| Record name | Naphazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

835-31-4 | |

| Record name | Naphazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H231GF11BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of naphazoline?

A1: Naphazoline functions as an α2-adrenergic receptor agonist and also interacts with imidazoline (I1) receptors. [, , , , , , ]

Q2: How does naphazoline's activation of α2-adrenergic receptors lead to its decongestant effects?

A2: Naphazoline's stimulation of α2-adrenergic receptors, particularly in the vasculature of the nasal mucosa, leads to vasoconstriction. This constriction reduces blood flow, thereby decreasing congestion and swelling. [, , ]

Q3: What role do imidazoline (I1) receptors play in naphazoline's effects?

A3: While naphazoline's interaction with I1 receptors is recognized, the exact contribution of these receptors to its overall pharmacological profile is not fully elucidated. Research suggests that I1 receptor activation might contribute to its ocular hypotensive effects and influence aqueous humor dynamics. [, ]

Q4: Does naphazoline cross the blood-brain barrier?

A4: While naphazoline can induce central effects, research suggests that its ability to cross the blood-brain barrier is limited. This is supported by the observation that centrally mediated ocular hypotensive effects were not accompanied by sedation, indicating minimal stimulation of central α2-adrenergic receptors. []

Q5: What is the impact of naphazoline on aqueous humor dynamics?

A5: Topical naphazoline has been shown to reduce intraocular pressure (IOP) and significantly suppress aqueous humor flow rate in rabbits. This effect is attributed to the activation of both α2- and I1 receptors, which are linked to pertussis toxin (PTX)-sensitive G proteins. []

Q6: How does naphazoline affect norepinephrine levels in the eye?

A6: Studies have demonstrated that topical naphazoline can attenuate norepinephrine levels in the aqueous humor and inhibit its release from the iris-ciliary body (ICB). This effect is suggested to be mediated through I1 receptor activation. []

Q7: Does naphazoline influence cyclic nucleotide levels in the eye?

A7: Research indicates that naphazoline can modulate cyclic nucleotide levels in the ICB. It has been shown to inhibit isoproterenol-stimulated cyclic adenosine monophosphate (cAMP) accumulation while increasing cyclic guanosine monophosphate (cGMP) levels. []

Q8: What is the significance of naphazoline's effect on atrial natriuretic peptide (ANP)?

A8: Naphazoline administration elevates ANP levels in the aqueous humor. This effect, mediated by I1 receptors, is suggested to contribute to the elevation of cGMP levels and the inhibition of cAMP accumulation in the ICB. []

Q9: What is the molecular formula and weight of naphazoline hydrochloride?

A9: The molecular formula of naphazoline hydrochloride is C14H15N2+·Cl−, and its molecular weight is 246.73 g/mol. []

Q10: Are there any notable structural features of naphazoline?

A10: Unlike many sympathomimetic amines that possess an extended conformation, naphazoline exhibits a folded conformation. This structural distinction might contribute to its unique pharmacological profile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)

![7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4h-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B1676879.png)